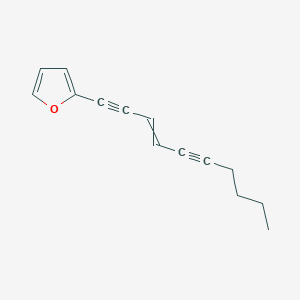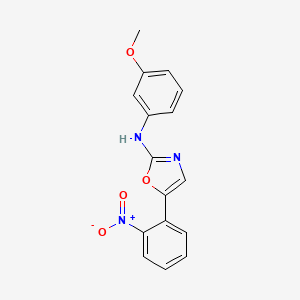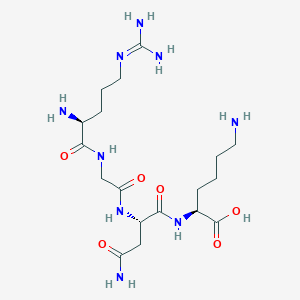
L-Lysine, L-arginylglycyl-L-asparaginyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, L-arginylglycyl-L-asparaginyl- is a complex peptide composed of the amino acids lysine, arginine, glycine, and asparagine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginylglycyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-arginylglycyl-L-asparaginyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be used to produce L-lysine through solid-state fermentation using agricultural by-products .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, L-arginylglycyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine and arginine residues.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the formation of reduced peptide bonds.
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-arginylglycyl-L-asparaginyl- has numerous applications in scientific research:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein synthesis and cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antimicrobial properties.
Industry: Utilized in the production of biopolymers and as a component in various biochemical assays
Wirkmechanismus
The mechanism of action of L-Lysine, L-arginylglycyl-L-asparaginyl- involves its interaction with various molecular targets and pathways:
Lysine: Plays a role in protein synthesis and calcium absorption.
Arginine: Involved in nitric oxide synthesis and immune function.
Glycine: Acts as a neurotransmitter and is involved in collagen synthesis.
Asparagine: Participates in protein synthesis and ammonia detoxification
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Similar in structure and function, involved in nitric oxide synthesis.
L-Lysine: Essential amino acid, important for protein synthesis.
L-Asparagine: Non-essential amino acid, involved in protein synthesis and ammonia detoxification.
Eigenschaften
CAS-Nummer |
586950-39-2 |
|---|---|
Molekularformel |
C18H35N9O6 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N9O6/c19-6-2-1-5-11(17(32)33)27-16(31)12(8-13(21)28)26-14(29)9-25-15(30)10(20)4-3-7-24-18(22)23/h10-12H,1-9,19-20H2,(H2,21,28)(H,25,30)(H,26,29)(H,27,31)(H,32,33)(H4,22,23,24)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
DUZPNUFYUNTVQB-SRVKXCTJSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
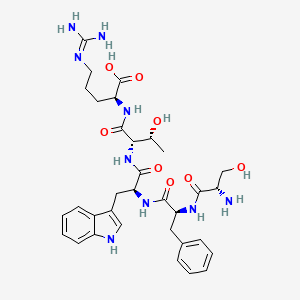
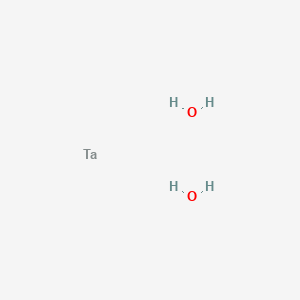
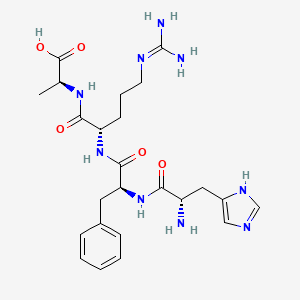
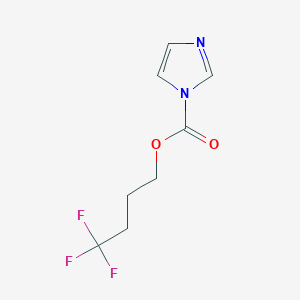
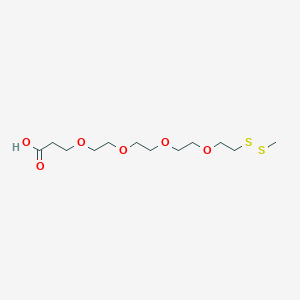
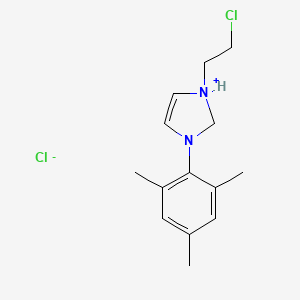
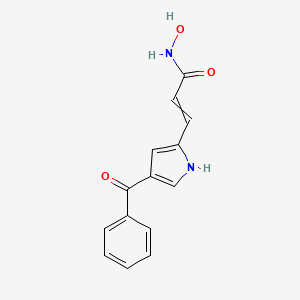
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
